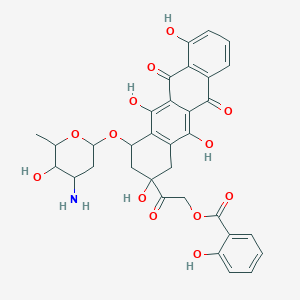

14-Salicyloylcarubicin

Description

14-Salicyloylcarubicin is a semisynthetic anthracycline derivative, structurally modified from carubicin by the introduction of a salicyloyl group at the 14-position. The salicyloyl modification aims to enhance therapeutic efficacy, reduce toxicity, or improve pharmacokinetic properties such as solubility and bioavailability.

Properties

CAS No. |

116907-26-7 |

|---|---|

Molecular Formula |

C33H31NO13 |

Molecular Weight |

649.6 g/mol |

IUPAC Name |

[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C33H31NO13/c1-13-27(38)17(34)9-22(46-13)47-20-11-33(44,21(37)12-45-32(43)14-5-2-3-7-18(14)35)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-4-8-19(36)23(15)30(26)41/h2-8,13,17,20,22,27,35-36,38,40,42,44H,9-12,34H2,1H3 |

InChI Key |

AJAHDRMPRTTZMX-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |

Synonyms |

14-salicyloylcarminomycin 14-salicyloylcarubicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence describes two compounds (CAS No. 1046861-20-4 and 1455091-10-7) with distinct structural and physicochemical profiles. Below is a detailed comparison:

Table 1: Key Physicochemical Properties

* Estimated based on anthracycline analogs; exact data unavailable in provided evidence.

Structural and Functional Insights

CAS 1046861-20-4: A boron-containing aromatic compound with high GI absorption and BBB permeability, uncommon in anthracyclines . Its low molecular weight (235.27 g/mol) and high solubility (0.24 mg/ml) contrast with the larger, less soluble anthracyclines.

Its molecular weight (295.29 g/mol) and log P values suggest moderate lipophilicity, which could influence tissue distribution compared to anthracyclines .

Research Implications

- The boron and nitro groups in the compared compounds suggest divergent mechanisms of action compared to anthracyclines, which intercalate DNA and inhibit topoisomerase II.

- The high BBB permeability of CAS 1046861-20-4 could inspire CNS-targeted anthracycline modifications, though toxicity risks must be evaluated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.